molecular formula C24H28ClF3N4OS B4583107 2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B4583107
M. Wt: 513.0 g/mol
InChI Key: SBRSFYMPYZAYSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to the target compound involves the alkylation of previously synthesized precursors with appropriate esters or chloroacetic acids, leading to compounds exhibiting high biological activity. These synthesis methods are characterized by their stepwise procedures that allow for the introduction of specific functional groups, enhancing the compound's activity and specificity (Odyntsova, 2017).

Molecular Structure Analysis

Structural elucidation of compounds within this chemical class typically involves a combination of NMR, IR spectroscopy, and X-ray crystallography. These techniques confirm the molecular structure, including the positioning of the adamantyl, ethyl, and triazolyl groups, and the overall three-dimensional conformation of the molecule. The analysis can reveal the stereochemistry and electronic structure that underpin the compound's reactivity and interactions with biological targets (Bunev et al., 2013).

Chemical Reactions and Properties

The compound's reactivity can be explored through its participation in various chemical reactions, such as nucleophilic substitutions, which are critical for its functional modifications. These reactions are essential for further derivatization and enhancement of biological activity. The presence of the triazole and acetamide groups in the molecule suggests potential reactivity towards electrophilic and nucleophilic agents, respectively (Prachayasittikul et al., 1991).

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

Compounds structurally related to 2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide have been reported to display potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Additionally, some of these compounds have shown significant anti-inflammatory activities in vivo, using models like carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014). This suggests a potential for developing new therapeutic agents for infections and inflammation.

Radiosynthesis for Metabolic Studies

A related chemical framework has been utilized in the radiosynthesis of chloroacetanilide herbicides and their safeners for studies on metabolism and mode of action (Latli & Casida, 1995). This indicates a research application in understanding how similar compounds are processed biologically, which is crucial for the development of safer and more effective agricultural chemicals.

Inhibition of Mycobacterium Tuberculosis

Novel hybrids incorporating features of the adamantyl and triazole groups have shown promise as potent inhibitors of Mycobacterium tuberculosis (Addla et al., 2014). This underscores the potential of such compounds in contributing to the fight against tuberculosis, a significant global health challenge.

Cytotoxic Activity

Some sulfonamide derivatives with structural similarities have demonstrated cytotoxic activity against breast and colon cancer cell lines (Ghorab et al., 2015). This suggests a potential for developing new anticancer agents based on modifications of the adamantyl and triazole scaffolds.

Structural and Biological Activity Studies

Studies on adamantane-containing triazole thiones have provided insights into their structural, vibrational, and UV/Vis properties, alongside predictions of analgesic activities. Such comprehensive analyses are crucial for designing compounds with optimized therapeutic profiles (Shundalau et al., 2019).

properties

IUPAC Name

2-[[5-(1-adamantylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClF3N4OS/c1-2-32-20(12-23-9-14-5-15(10-23)7-16(6-14)11-23)30-31-22(32)34-13-21(33)29-19-8-17(24(26,27)28)3-4-18(19)25/h3-4,8,14-16H,2,5-7,9-13H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRSFYMPYZAYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

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